2-[2,4-Bis(benzyloxy)phenyl]acetic Acid
Overview
Description
2-[2,4-Bis(benzyloxy)phenyl]acetic acid is an organic compound with the molecular formula C22H20O4 and a molecular weight of 348.4 g/mol . It is characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of boronic esters as protective groups during the acylation, silylation, and alkylation processes . The reaction conditions often involve mild temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar protective group strategies. The process is optimized for scalability, ensuring that the reaction conditions are controlled to produce the compound in high quantities while maintaining its purity and structural integrity.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-Bis(benzyloxy)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy groups to benzyl alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
2-[2,4-Bis(benzyloxy)phenyl]acetic acid is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-[2,4-Bis(benzyloxy)phenyl]acetic acid involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenylacetic acid: Similar structure but with only one benzyloxy group.
(2-Benzyloxyphenyl)acetic acid: Another related compound with a single benzyloxy group attached to the phenyl ring
Uniqueness
2-[2,4-Bis(benzyloxy)phenyl]acetic acid is unique due to the presence of two benzyloxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one benzyloxy group. This structural feature allows for more diverse interactions and applications in research and industry.
Properties
IUPAC Name |
2-[2,4-bis(phenylmethoxy)phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c23-22(24)13-19-11-12-20(25-15-17-7-3-1-4-8-17)14-21(19)26-16-18-9-5-2-6-10-18/h1-12,14H,13,15-16H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIBFVVTWAHLOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)CC(=O)O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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